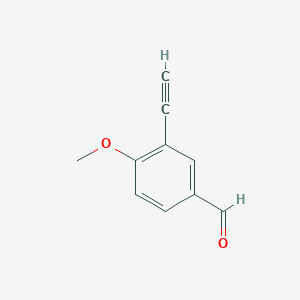

3-Ethynyl-4-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-3-9-6-8(7-11)4-5-10(9)12-2/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPZFPPUSUFCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455707 | |

| Record name | 3-ethynyl-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160625-49-0 | |

| Record name | 3-ethynyl-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethynyl 4 Methoxybenzaldehyde

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. For 3-ethynyl-4-methoxybenzaldehyde, the analysis reveals two main disconnection approaches, identifying key precursors for its synthesis.

A primary disconnection can be made at the carbon-carbon triple bond. This suggests a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, as a key forward-synthetic step. wikipedia.orglibretexts.org This approach identifies two crucial precursors: a terminal alkyne and a halogenated or triflated aromatic ring.

Disconnection Approach 1: C(sp)-C(sp²) bond (Sonogashira Coupling)

Precursor A: A protected or terminal alkyne like trimethylsilylacetylene. The trimethylsilyl (B98337) group acts as a protecting group for the terminal alkyne. gelest.com

Precursor B: A substituted benzaldehyde (B42025), such as 3-bromo-4-methoxybenzaldehyde (B45424) or 3-iodo-4-methoxybenzaldehyde. sigmaaldrich.com The halogen at the 3-position serves as the reactive site for the coupling reaction.

A second retrosynthetic strategy involves disconnecting the formyl group (CHO). This suggests that the aldehyde functionality can be introduced late in the synthesis from a precursor that already contains the ethynyl (B1212043) and methoxy (B1213986) groups.

Disconnection Approach 2: Formyl Group Introduction

Precursor: 1-Ethynyl-2-methoxy-4-methylbenzene or a related derivative, which can be oxidized to the target aldehyde.

The most common and strategically effective precursors are derivatives of 4-methoxybenzaldehyde (B44291) (p-anisaldehyde) or isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), which are readily available starting materials. nih.govwikipedia.org For instance, 3-bromo-4-methoxybenzaldehyde is a key intermediate that can be prepared from commercially available compounds. sigmaaldrich.com

Direct Synthetic Routes

Direct synthetic routes to this compound primarily involve building the molecule from simpler precursors through established chemical reactions. These can be broadly categorized into alkynylation strategies and functional group interconversions.

Alkynylation Strategies

Alkynylation strategies focus on introducing the ethynyl group onto the benzaldehyde scaffold.

Sonogashira Coupling: This is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org In the context of synthesizing this compound, the reaction typically involves coupling a protected alkyne, such as trimethylsilylacetylene, with a halogenated 4-methoxybenzaldehyde derivative. gelest.com

The general scheme involves:

Starting Material: 3-Bromo-4-methoxybenzaldehyde or 3-iodo-4-methoxybenzaldehyde. sigmaaldrich.com

Reagents: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (typically an amine like triethylamine), and a terminal alkyne (e.g., ethynyltrimethylsilane). wikipedia.orglibretexts.orgorganic-chemistry.org

Deprotection: The initial product is a silyl-protected alkyne, which is then deprotected using a fluoride (B91410) source (like TBAF) or basic conditions to yield the terminal alkyne, this compound.

Corey-Fuchs Reaction: This two-step reaction transforms an aldehyde into a terminal alkyne. jk-sci.comwikipedia.org While it can be applied to synthesize the target compound, it is less direct as it would require starting with a different precursor or significant functional group manipulation. The Corey-Fuchs reaction converts an aldehyde into a 1,1-dibromoalkene, which is then treated with a strong base to form the alkyne. jk-sci.com Applying this to 4-methoxybenzaldehyde would yield 4-ethynyl-1-methoxybenzene, requiring subsequent formylation at the 3-position, which can be challenging regioselectively. However, the methodology is a cornerstone of alkyne synthesis. alfa-chemistry.comtutorchase.com

The reaction proceeds as follows:

An aldehyde reacts with triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to form a dibromoolefin. jk-sci.com

The dibromoolefin is then treated with a strong base, like n-butyllithium (n-BuLi), to generate the terminal alkyne. jk-sci.com

Functional Group Interconversions on Substituted Benzene (B151609) Rings

This approach involves starting with a benzene ring that is already substituted and then modifying the functional groups to arrive at the final product. For example, one could start with a precursor like 3-bromo-4-methoxytoluene. The methyl group can be oxidized to an aldehyde, and the bromo group can be converted to the ethynyl group via a Sonogashira coupling. The order of these steps is crucial to avoid unwanted side reactions.

Another example involves the modification of isovanillin (3-hydroxy-4-methoxybenzaldehyde). The hydroxyl group can be converted into a better leaving group, such as a triflate, which can then participate in a Sonogashira coupling reaction to introduce the ethynyl group.

Chemo- and Regioselective Synthesis Approaches

Achieving chemo- and regioselectivity is critical when dealing with multifunctional molecules like this compound.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For instance, during a Sonogashira coupling with 3-bromo-4-methoxybenzaldehyde, the palladium catalyst must selectively react with the carbon-bromine bond without affecting the aldehyde group. wikipedia.orglibretexts.org Modern catalytic systems are highly effective at this, allowing the reaction to proceed under mild conditions that preserve sensitive functionalities. organic-chemistry.org Similarly, when reducing a different functional group on the ring, the chosen reagent should not reduce the aldehyde or the alkyne. nih.gov

Regioselectivity concerns the control of the position of the incoming group on the aromatic ring. The synthesis of this compound heavily relies on regiocontrolled reactions. The starting materials, such as 3-bromo-4-methoxybenzaldehyde, have defined substitution patterns that direct the subsequent reactions. sigmaaldrich.com The synthesis of this precursor itself must be regioselective. For example, the bromination of 4-methoxybenzaldehyde must be controlled to favor substitution at the 3-position. The directing effects of the methoxy (ortho-, para-directing) and aldehyde (meta-directing) groups influence the outcome of electrophilic aromatic substitution reactions.

Recent advances in catalysis have provided new methods for the regioselective synthesis of substituted aromatic compounds, which can be applied to the precursors of this compound. nih.govacs.org

Exploration of Sustainable and Scalable Synthetic Processes

Modern organic synthesis places a strong emphasis on sustainability and scalability. This involves using less hazardous reagents, reducing waste, improving energy efficiency, and developing processes that can be safely and economically performed on a large scale.

For the synthesis of this compound, research is moving towards more sustainable practices:

Catalyst Development: The development of highly active catalysts for the Sonogashira reaction allows for very low catalyst loadings (measured in parts per million), which reduces cost and contamination of the final product with heavy metals. organic-chemistry.org Copper-free Sonogashira protocols are also gaining traction to avoid the use of potentially toxic copper salts. libretexts.orgorganic-chemistry.org

Solvent Choice: Using greener solvents, such as water or bio-based solvents, instead of traditional volatile organic compounds (VOCs) is a key goal. organic-chemistry.orgnih.gov Reactions in aqueous media are particularly attractive for industrial applications.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. Tandem or cascade reactions, where multiple transformations occur in a single pot, can improve atom economy and reduce the need for intermediate purification steps. acs.org

Renewable Feedstocks: While not yet standard for this specific compound, there is a broader trend in chemistry to source starting materials from renewable biomass instead of petrochemicals. openaccesspub.org The synthesis of aromatic aldehydes from bio-based sources is an active area of research.

Scalable syntheses require robust and safe reaction conditions. For example, modifications to the Corey-Fuchs reaction have been developed to make it more suitable for large-scale production. alfa-chemistry.com Similarly, optimizing coupling reactions to be performed at room temperature and with stable, easy-to-handle catalysts contributes to their scalability. acs.org

Spectroscopic Characterization and Structural Elucidation of 3 Ethynyl 4 Methoxybenzaldehyde

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 3-ethynyl-4-methoxybenzaldehyde reveals key absorption bands that confirm its molecular structure. Experimental data obtained from a thin film sample identifies several characteristic peaks. clockss.org

A strong absorption band at 1694 cm⁻¹ is attributed to the C=O stretching vibration of the aromatic aldehyde group. The presence of the terminal alkyne is confirmed by the C≡C stretching vibration, which appears at 2260 cm⁻¹. clockss.org An additional band is reported at 3416 cm⁻¹. clockss.org

FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| 3416 | - | clockss.org |

| 2260 | C≡C (Alkyne) Stretch | clockss.org |

Raman Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information on the chemical environment, connectivity, and number of different types of protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃) at 300 MHz, displays distinct signals corresponding to the aldehyde, aromatic, and methoxy (B1213986) protons. clockss.org

The most downfield signal, a singlet at 9.85 ppm, is assigned to the aldehyde proton (-CHO). The aromatic region of the spectrum shows three signals. A doublet at 7.91 ppm (J = 2.2 Hz), a doublet of doublets at 7.82 ppm (J = 2.2, 8.4 Hz), and a doublet at 6.98 ppm (J = 8.4 Hz) correspond to the three protons on the benzene (B151609) ring. The methoxy group (-OCH₃) protons appear as a sharp singlet at 3.96 ppm. clockss.org The signal for the terminal acetylenic proton (C≡C-H) was not reported in the available data. clockss.org

¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

|---|---|---|---|---|

| 9.85 | singlet (s) | - | Aldehyde-H | clockss.org |

| 7.91 | doublet (d) | 2.2 | Aromatic-H | clockss.org |

| 7.82 | doublet of doublets (dd) | 2.2, 8.4 | Aromatic-H | clockss.org |

| 6.98 | doublet (d) | 8.4 | Aromatic-H | clockss.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

A review of published research indicates that experimental ¹³C NMR spectral data for this compound is not available in the cited literature.

Advanced Two-Dimensional NMR Techniques

There is no information available in the scientific literature regarding the use of advanced two-dimensional NMR techniques, such as COSY, HSQC, or HMBC, for the structural elucidation of this compound.

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound is expected to be influenced by the electronic transitions within the substituted benzene ring. The presence of the methoxy (-OCH₃), aldehyde (-CHO), and ethynyl (B1212043) (-C≡CH) groups, all conjugated with the aromatic system, will dictate the position and intensity of the absorption bands.

Table 1: Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Value | Transition Type |

|---|

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Analysis

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

The exact mass of this compound (C₁₀H₈O₂) is 160.052429494 Da. nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 160.

The fragmentation of this compound is expected to proceed through several characteristic pathways, based on the fragmentation of similar aromatic aldehydes and methoxy-substituted compounds. nih.govresearchgate.net Key fragmentation steps would likely involve:

Loss of a hydrogen atom: A peak at [M-1]⁺ (m/z 159) is anticipated, resulting from the loss of the aldehydic hydrogen, forming a stable acylium ion.

Loss of the formyl group: Cleavage of the C-CHO bond would lead to a fragment at [M-29]⁺ (m/z 131), corresponding to the 3-ethynyl-4-methoxyphenyl cation.

Loss of a methyl group: The methoxy group can lose a methyl radical, yielding a fragment at [M-15]⁺ (m/z 145).

Loss of carbon monoxide: Following the initial loss of a hydrogen atom, the resulting acylium ion can lose carbon monoxide (CO), producing a fragment at [M-1-28]⁺ or [M-29]⁺ (m/z 131).

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 160 | Molecular Ion [M]⁺• | [C₁₀H₈O₂]⁺• |

| 159 | [M-H]⁺ | [C₁₀H₇O₂]⁺ |

| 145 | [M-CH₃]⁺ | [C₉H₅O₂]⁺ |

X-ray Crystallography for Solid-State Structure and Conformation

Molecular Conformation and Stereochemical Aspects

The molecule is expected to be largely planar, with the aldehyde and methoxy groups lying in or close to the plane of the benzene ring to maximize π-conjugation. The ethynyl group is linear and will also lie in the plane of the aromatic ring. The relative orientation of the methoxy group with respect to the aldehyde group will be a key conformational feature. The molecule does not possess any chiral centers, and therefore, it is achiral.

Supramolecular Assembly and Intermolecular Interactions

Hydrogen Bonding: Although the molecule does not have strong hydrogen bond donors, weak C-H···O hydrogen bonds are expected to be significant. rsc.org The aldehydic hydrogen and the hydrogens of the ethynyl group can act as weak donors, while the oxygen atoms of the aldehyde and methoxy groups can act as acceptors. These interactions can lead to the formation of dimers or extended chains.

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, where the electron-rich π-system of one molecule interacts with the π-system of a neighboring molecule. These interactions contribute significantly to the stability of the crystal lattice.

The interplay of these non-covalent interactions will result in a well-defined three-dimensional supramolecular network. The study of crystal structures of similarly substituted benzaldehydes often reveals the formation of centrosymmetric dimers through C-H···O hydrogen bonds. rsc.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-methoxybenzaldehyde (B44291) |

| p-anisaldehyde |

| Benzoic acid |

Computational Chemistry and Theoretical Studies on 3 Ethynyl 4 Methoxybenzaldehyde

Quantum Chemical Calculations: A Methodological Overview

Quantum chemical calculations are fundamental to modern chemical research, providing insights that complement experimental findings.

Density Functional Theory (DFT) Methodologies and Functionals

Density Functional Theory (DFT) has become a standard method for electronic structure calculations in chemistry. It is favored for its balance of accuracy and computational cost. Within DFT, various functionals are used to approximate the exchange-correlation energy, a key component of the total electronic energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines Hartree-Fock exchange with DFT exchange and correlation. mdpi.comresearchgate.net Studies on related molecules like 4-methoxybenzaldehyde (B44291) and 3-ethoxy-4-hydroxybenzaldehyde (B1662144) have successfully employed the B3LYP functional to investigate their molecular structures and vibrational spectra. researchgate.netrasayanjournal.co.in

Basis Set Selection and Computational Optimization

The accuracy of DFT calculations also depends on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) basis set, provide more flexibility in describing the distribution of electrons and are often used for obtaining accurate geometries and electronic properties. researchgate.netrasayanjournal.co.in The process of computational optimization involves finding the minimum energy geometry of the molecule, which corresponds to its most stable structure. researchgate.net For related benzaldehyde (B42025) derivatives, this process has been crucial in understanding their conformational preferences and structural parameters. mdpi.comnih.gov

Molecular Electronic Structure Analysis: A Look at What Could Be Studied

While specific data for 3-Ethynyl-4-methoxybenzaldehyde is absent, an analysis of its molecular electronic structure would be critical in understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Excitation Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. youtube.comresearchgate.net Theoretical studies on similar molecules have used HOMO-LUMO analysis to predict their reactivity and electronic properties. bohrium.comresearchgate.netnih.gov The calculation of electronic excitation energies using methods like Time-Dependent DFT (TD-DFT) would provide information about the molecule's UV-visible absorption spectrum. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting its reactive sites. researchgate.netresearchgate.net For various substituted benzaldehydes, MEP analysis has been instrumental in understanding their interaction with other molecules and predicting their biological activity. researchgate.net

Conformational Landscape and Potential Energy Surfaces

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the aldehyde and methoxy (B1213986) groups to the benzene (B151609) ring. Computational methods, particularly Density Functional Theory (DFT), are employed to explore the molecule's conformational landscape and map its potential energy surface (PES).

A detailed analysis of the PES reveals the various possible spatial arrangements of the atoms (conformers) and the energy barriers that separate them. The process typically involves systematically rotating key dihedral angles and calculating the energy at each step. For this compound, the crucial dihedral angles are those defined by the C(ring)-C(aldehyde) bond and the C(ring)-O(methoxy) bond.

Studies on analogous molecules, such as 4-methoxybenzaldehyde, have shown that the planarity of the molecule is a key factor in its stability. researchgate.netrsc.org The carbonyl group of the benzaldehyde tends to be coplanar with the phenyl ring. researchgate.net For the related 4-methoxybenzoyl derivatives, the p-methoxyphenyl ring is often twisted relative to the carbonyl plane by about 30 degrees due to steric factors. rsc.org In the case of this compound, the interaction between the ethynyl (B1212043), methoxy, and aldehyde substituents will determine the preferred conformations. The lowest energy conformers correspond to minima on the potential energy surface, representing the most stable structures of the molecule. The energy differences between various conformers and the rotational barriers are critical for understanding the molecule's dynamic behavior in different environments. wayne.edu

Table 1: Illustrative Conformational Analysis Data for a Substituted Benzaldehyde (Note: This table is illustrative and based on typical data from computational studies of similar aromatic aldehydes, as specific data for this compound is not readily available in the searched literature.)

| Conformer | Dihedral Angle 1 (O=C-C=C) | Dihedral Angle 2 (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|---|

| Conformer A | 0° | 0° | 0.00 | 75.2 |

| Conformer B | 0° | 180° | 1.20 | 15.5 |

| Conformer C | 180° | 0° | 0.85 | 9.3 |

Computational Prediction of Spectroscopic Parameters (Vibrational, NMR, UV-Vis)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can assign experimental bands to specific molecular motions or electronic transitions, leading to a more profound understanding of the molecular structure.

Vibrational Spectroscopy: Computational methods, such as DFT with basis sets like 6-311++G(d,p), can accurately predict the vibrational frequencies of molecules. researchgate.net These calculations provide a set of normal modes, each corresponding to a specific vibration (e.g., C-H stretch, C=O stretch, ring deformation). The calculated frequencies and intensities for infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and assign spectral features. researchgate.netnih.gov For substituted benzaldehydes, characteristic vibrational modes for the aldehyde, methoxy, and in this case, the ethynyl group, can be identified. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using computational methods, often employing the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net Theoretical predictions of ¹H and ¹³C NMR spectra are valuable for assigning peaks in experimental spectra and for understanding how the electronic environment of each nucleus is influenced by the molecular conformation and substituent effects. rsc.orgrsc.org For this compound, calculations would predict the chemical shifts for the aldehydic proton, the aromatic protons, the methoxy protons, and the acetylenic proton, as well as for all the carbon atoms in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). mdpi.comnih.gov These calculations yield information about the electronic transitions between molecular orbitals, including their energies (which correspond to absorption wavelengths) and their intensities (oscillator strengths). mdpi.com This allows for the assignment of observed absorption bands to specific electronic excitations, such as π→π* or n→π* transitions, providing insight into the electronic structure and chromophores within the molecule. nih.gov

| Spectroscopic Parameter | Predicted Value | Assignment |

|---|---|---|

| Vibrational Frequency (IR) | ~2100 cm⁻¹ | C≡C stretch |

| Vibrational Frequency (IR) | ~1700 cm⁻¹ | C=O stretch |

| ¹H NMR Chemical Shift | ~9.8 ppm | Aldehydic H |

| ¹³C NMR Chemical Shift | ~190 ppm | Aldehydic C |

| UV-Vis λmax | ~280 nm | π→π* transition |

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect reactants, intermediates, and products. For this compound, theoretical studies can provide a detailed understanding of its reactivity.

By mapping the potential energy surface for a given reaction, computational chemists can determine the activation energies (the energy barriers of transition states) and reaction enthalpies. mdpi.com This information is crucial for predicting reaction rates and understanding the feasibility of different reaction pathways. Methods like DFT, often using functionals such as M06-2X, are well-suited for these types of investigations. nih.gov

For example, in reactions involving the aldehyde group, such as nucleophilic additions or oxidations, theoretical calculations can model the step-by-step mechanism. This includes the formation of tetrahedral intermediates and the characterization of the corresponding transition states. Similarly, reactions involving the ethynyl group, such as cycloadditions or metal-catalyzed couplings, can be explored computationally.

A study on the related 3,4-dimethoxybenzaldehyde (B141060) formation from 1-(3',4'-dimethoxyphenyl) propene utilized DFT to investigate the non-enzymatic steps of the reaction mechanism. mdpi.comnih.gov This included the formation of radical species, bond transformations, and the identification of four transition states, revealing a complex, multi-step process. mdpi.comnih.gov Such studies showcase the ability of computational methods to unravel intricate reaction mechanisms. The reaction force and reaction force constant concepts can also be applied to provide a kinetic characterization of the reaction. nih.gov

Table 3: Illustrative Data from a Theoretical Study of a Reaction Involving a Substituted Benzaldehyde (Note: This table is illustrative and based on typical data from computational studies of reaction mechanisms, as specific data for reactions of this compound is not readily available in the searched literature.)

| Reaction Step | Structure | Relative Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|---|

| Reactant | This compound + Nu⁻ | 0.0 | - |

| Transition State 1 | [TS1] | +15.2 | Partially formed C-Nu bond |

| Intermediate | Tetrahedral Intermediate | -5.8 | sp³ hybridized carbonyl carbon |

| Transition State 2 | [TS2] | +8.1 | Proton transfer |

| Product | Final Product | -12.5 | - |

Reactivity and Mechanistic Studies of 3 Ethynyl 4 Methoxybenzaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group in 3-ethynyl-4-methoxybenzaldehyde is a key site for various nucleophilic addition and condensation reactions.

Carbonyl condensation reactions are fundamental in carbon-carbon bond formation. The aldehyde functionality of this compound readily participates in these transformations.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a basic catalyst. wikipedia.org This reaction is characterized by a nucleophilic addition followed by a dehydration step, often leading to the formation of an α,β-unsaturated product. wikipedia.org For instance, the reaction of this compound with active methylene (B1212753) compounds like malonodinitrile, catalyzed by a weak base such as piperidine, yields the corresponding dinitrile derivative. beilstein-journals.org The Doebner modification of the Knoevenagel condensation allows for the reaction with compounds containing a carboxylic acid group, such as malonic acid, in a solvent like pyridine, which is often accompanied by decarboxylation. wikipedia.org

The aldol condensation involves the reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. magritek.com This reaction can be catalyzed by either acid or base. magritek.com In a base-catalyzed mechanism, a proton on the α-carbon is abstracted to form an enolate, which then acts as a nucleophile. magritek.com The reaction of this compound with a ketone like acetone, in the presence of a base, would proceed through an aldol condensation mechanism. azom.com

Table 1: Examples of Carbonyl Condensation Reactions

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product Type |

| This compound | Malonodinitrile | Piperidine | Knoevenagel Condensation | α,β-unsaturated dinitrile |

| This compound | Malonic Acid | Pyridine | Knoevenagel (Doebner mod.) | α,β-unsaturated carboxylic acid |

| This compound | Acetone | Base (e.g., KOH) | Aldol Condensation | β-hydroxy ketone / α,β-unsaturated ketone |

Nucleophilic Additions and Reductions of the Carbonyl Group

The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles. libretexts.org These nucleophilic addition reactions typically involve the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol. libretexts.org The reactivity of aldehydes in nucleophilic additions is generally higher than that of ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.orgvaia.com

The reduction of the aldehyde group to a primary alcohol can be achieved using various reducing agents. Hydrosilylation, for example, using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a catalyst like potassium carbonate, can selectively reduce the aldehyde. researchgate.net Another method involves the use of formate (B1220265) salts as hydride donors in the presence of an iron complex catalyst in water, which can efficiently reduce 4-methoxybenzaldehyde (B44291) to the corresponding alcohol. researchgate.net

The aldehyde group readily reacts with primary amines to form imines, commonly known as Schiff bases . core.ac.ukresearchgate.net This condensation reaction is often catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration. Schiff bases derived from substituted benzaldehydes are widely studied for their diverse applications. core.ac.ukresearchgate.net For example, 3-hydroxy-4-methoxybenzaldehyde condenses with furan-2-carboxylic acid hydrazide to form a Schiff base. sigmaaldrich.com

Similarly, the reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives yields hydrazones . numberanalytics.comlibretexts.org This reaction proceeds through a mechanism analogous to imine formation. libretexts.org The formation of a hydrazone is the initial step in the Wolff-Kishner reduction, which ultimately converts the carbonyl group into a methylene group. libretexts.org

Table 2: Derivatization of the Aldehyde Group

| Reagent | Product Type | Key Intermediate |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | Carbinolamine |

| Hydrazine (H₂NNH₂) | Hydrazone | Hydrazone |

Reactions of the Ethynyl (B1212043) Group

The terminal alkyne functionality of this compound is a versatile handle for various carbon-carbon bond-forming reactions and addition reactions.

The ethynyl group is an excellent substrate for metal-catalyzed cross-coupling reactions. The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a powerful tool in the synthesis of complex molecules. wikipedia.orgyoutube.com The catalytic cycle involves the oxidative addition of the halide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and base), and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com Copper-free Sonogashira protocols have also been developed. organic-chemistry.orglibretexts.org

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This reaction is highly efficient and bioorthogonal, meaning the reacting functional groups are largely unreactive in biological systems. sigmaaldrich.cominterchim.fr The reaction of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst would lead to the formation of a triazole-substituted benzaldehyde (B42025) derivative.

Table 3: Metal-Catalyzed Reactions of the Ethynyl Group

| Reaction Name | Reactant | Catalyst System | Product |

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base | Disubstituted Alkyne |

| Click Chemistry (CuAAC) | Organic Azide | Cu(I) catalyst | 1,2,3-Triazole |

Hydration, Halogenation, and Other Addition Reactions

The triple bond of the ethynyl group can undergo various addition reactions. The hydration of a terminal alkyne, typically catalyzed by a mercury(II) salt in aqueous acid, initially produces an enol that rapidly tautomerizes to the more stable ketone (in this case, an acetophenone (B1666503) derivative). libretexts.org This reaction follows Markovnikov's rule, with the oxygen atom adding to the more substituted carbon of the alkyne. libretexts.org

Halogenation of the alkyne with reagents like chlorine (Cl₂) or bromine (Br₂) can lead to the formation of dihaloalkenes or tetrahaloalkanes, depending on the stoichiometry of the halogen used. masterorganicchemistry.comyoutube.com The addition of one equivalent of a halogen typically results in the formation of a trans-dihaloalkene, proceeding through a bridged halonium ion intermediate. masterorganicchemistry.com The use of excess halogen leads to the formation of a tetrahaloalkane. masterorganicchemistry.comyoutube.com

Cycloaddition Reactions (e.g., [2+2+2], Huisgen cycloaddition)

The terminal ethynyl group is the primary site for cycloaddition reactions, making this compound a valuable building block for the synthesis of complex polycyclic and heterocyclic systems.

Huisgen 1,3-Dipolar Cycloaddition:

The most prominent cycloaddition involving terminal alkynes is the Huisgen 1,3-dipolar cycloaddition, which unites a 1,3-dipole with a dipolarophile (in this case, the alkyne) to form a five-membered ring. organic-chemistry.orgwikipedia.org The reaction between an organic azide and the terminal alkyne of this compound would yield a 1,2,3-triazole. This reaction can proceed thermally, but often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. wikipedia.org

A major advancement in this area is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.orgnih.gov This catalytic variant proceeds under mild conditions and is highly regioselective, almost exclusively affording the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov Given its terminal alkyne, this compound is an ideal substrate for CuAAC reactions, allowing for its conjugation with a wide array of azide-containing molecules. The reaction is typically catalyzed by a Cu(I) source, which can be generated in situ from Cu(II) salts (like CuSO₄) with a reducing agent (like sodium ascorbate). wikipedia.orgnih.gov Ruthenium catalysis can be employed to favor the formation of the 1,5-triazole regioisomer. wikipedia.org

Table 1: Overview of Huisgen Cycloaddition

| Reaction Type | Catalyst | Key Features | Expected Product with this compound |

|---|---|---|---|

| Thermal Huisgen Cycloaddition | None | High temperature; Mixture of 1,4- and 1,5-isomers wikipedia.org | Mixture of 1,4- and 1,5-triazoles |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) salts (e.g., CuI, CuSO₄/Na-ascorbate) | Mild conditions; High regioselectivity for 1,4-isomer wikipedia.orgnih.gov | 1,4-Disubstituted 1,2,3-triazole |

[2+2+2] Cycloaddition:

The alkyne functionality also allows this compound to participate in [2+2+2] cycloaddition reactions. This powerful transformation, typically catalyzed by transition metals like cobalt, nickel, or rhodium, combines three alkyne units (or two alkynes and a nitrile) to construct a benzene (B151609) ring. While no specific examples utilizing this compound are cited in the provided results, its structure is suitable for such reactions. For instance, co-cyclotrimerization with two equivalents of another alkyne, such as acetylene (B1199291) or a diyne, would lead to the formation of a new, highly substituted aromatic ring fused or linked to the parent benzaldehyde structure.

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitutions

The reactivity of the benzene ring in this compound towards substitution reactions is governed by the electronic effects of its three substituents: the methoxy (B1213986) group (-OCH₃), the ethynyl group (-C≡CH), and the aldehyde group (-CHO).

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming electrophile. masterorganicchemistry.com These effects are summarized below:

-OCH₃ group: The methoxy group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance. libretexts.org

-CHO group: The aldehyde group is a deactivating group and is meta-directing because it withdraws electron density from the ring through resonance and induction. libretexts.org

-C≡CH group: The ethynyl group is generally considered to be a deactivating, meta-directing group due to the sp-hybridization of its carbons, which makes it electron-withdrawing.

The positions ortho to the powerful activating methoxy group (C5 and C3) are the most nucleophilic. However, the C3 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C5 position. The deactivating aldehyde and ethynyl groups will direct incoming electrophiles to the C5 position as well (meta to both). Thus, there is a strong directing consensus for electrophilic attack at the C5 position.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OCH₃ | C4 | Activating, electron-donating libretexts.org | Ortho, Para (to C3 and C5) |

| -CHO | C1 | Deactivating, electron-withdrawing libretexts.org | Meta (to C3 and C5) |

| -C≡CH | C3 | Deactivating, electron-withdrawing | Meta (to C1 and C5) |

| Consensus | | | Strongly favors C5 |

Nucleophilic Aromatic Substitution (SₙAr):

Nucleophilic aromatic substitution typically requires a leaving group (like a halogen) and strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (a Meisenheimer complex). chemistrysteps.comlibretexts.org The benzene ring of this compound is relatively electron-rich due to the methoxy group and lacks a conventional leaving group, making it generally unreactive towards SₙAr under standard conditions. libretexts.org

However, the presence of the electron-withdrawing aldehyde group can facilitate such reactions if a suitable leaving group were present at an ortho or para position. libretexts.orgnih.gov For example, if a halogen were at the C5 position, the combined electron-withdrawing effects of the aldehyde and ethynyl groups could potentially enable its displacement by a strong nucleophile.

Photochemical Reactivity and Degradation Pathways (e.g., decarbonylation)

The presence of the benzaldehyde moiety makes the molecule susceptible to photochemical transformations. Aromatic aldehydes can absorb UV light, leading to the formation of excited states that can undergo various reactions. nih.gov

Photochemical Decarbonylation:

A primary photochemical degradation pathway for benzaldehydes is decarbonylation, which involves the cleavage of the C(sp²)-CHO bond to release carbon monoxide (CO) and form a phenyl radical. nih.gov This process can be initiated by light and has traditionally required high temperatures and noble-metal catalysts. uni-regensburg.dersc.org

Recent advancements have enabled this transformation under milder conditions using dual photocatalytic systems. For example, a combination of an organic photosensitizer (like thioxanthone) and a cobalt complex can achieve the decarbonylation of various benzaldehydes with good functional group tolerance. uni-regensburg.dersc.org Another approach involves a catalyst-free photodecarbonylation for specific substrates, such as ortho-amino benzaldehydes, which proceeds via an intramolecular hydrogen shift. rsc.org While not specifically studied for this compound, these methods suggest that its formyl group could be photochemically removed to yield 1-ethynyl-2-methoxybenzene.

Other Photoreactions:

Hydrogen Abstraction: Excited benzaldehyde can act as a photoinitiator by abstracting hydrogen atoms from other molecules, generating radical species. nih.govresearchgate.net

Paternò-Büchi Reaction: Benzaldehydes can undergo [2+2] photocycloaddition with alkenes to form oxetanes. rsc.org The efficiency of this reaction can be influenced by other ring substituents.

Alkyne Isomerization: Photochemical excitation of molecules containing both electron-donating and electron-accepting groups connected by an alkyne spacer can lead to isomerization of the alkyne to a twisted, charge-transfer allene (B1206475) state. acs.org Given the donor (methoxy) and acceptor (aldehyde) character of this compound, the potential for such a photoisomerization of the ethynyl group exists.

Advanced Synthetic Applications and Derivative Chemistry of 3 Ethynyl 4 Methoxybenzaldehyde

Utilization as a Versatile Building Block in Complex Organic Synthesis

The dual reactivity of the aldehyde and ethynyl (B1212043) moieties in 3-ethynyl-4-methoxybenzaldehyde allows for its strategic incorporation into intricate molecular targets. The selective reaction of one group while preserving the other for subsequent transformations is a cornerstone of its utility. For instance, the terminal alkyne can be temporarily protected, often as a trimethylsilyl (B98337) (TMS) derivative, allowing for reactions to be carried out exclusively at the aldehyde site before deprotection and further manipulation of the alkyne.

Construction of Polyfunctionalized Aromatic and Heterocyclic Systems

The aldehyde group serves as a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions. A notable application is in condensation reactions, such as the Knoevenagel condensation, to form complex heterocyclic structures. A documented example involves the reaction of this compound with rhodanine (B49660) in the presence of ammonium (B1175870) acetate. This reaction proceeds via condensation at the aldehyde function to yield (Z)-5-(3-ethynyl-4-methoxybenzylidene)-2-thioxothiazolidin-4-one, a functionalized rhodanine derivative. researchgate.net This demonstrates the direct use of the compound in building substituted heterocyclic systems, where the ethynyl group remains available for further synthetic elaboration.

Beyond condensation reactions, the ethynyl group is a gateway to a multitude of powerful coupling and cycloaddition reactions. Its participation in Sonogashira cross-coupling reactions with aryl or vinyl halides allows for the construction of extended π-conjugated systems. Furthermore, the terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient formation of triazole rings, which are prevalent in medicinal chemistry and materials science.

| Reaction Type | Functional Group | Reagents/Conditions | Resulting Structure |

| Knoevenagel Condensation | Aldehyde | Active methylene (B1212753) compound (e.g., Rhodanine), base (e.g., NH₄OAc) | Substituted alkene, Heterocycle formation |

| Sonogashira Coupling | Ethynyl | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, base | Aryl/Vinyl-substituted alkyne |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Ethynyl | Organic Azide (B81097), Cu(I) catalyst | 1,2,3-Triazole ring |

| Schiff Base Formation | Aldehyde | Primary Amine, acid/base catalyst | Imine (C=N) bond |

Precursor for Macrocyclic and Oligomeric Architectures

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of macrocycles and oligomers. By employing reactions that selectively target either the aldehyde or the ethynyl group, controlled oligomerization or cyclization can be achieved. For example, a Glaser or Eglinton coupling reaction could dimerize the monomer through the ethynyl groups, creating a di-aldehyde which could then undergo an intramolecular cyclization reaction.

This "A-B" type monomer can also be used in step-growth polymerization. The sequential reaction of the two functional groups can lead to linear oligomers and polymers. These oligomers themselves can be valuable precursors for more complex materials or, under high dilution, for macrocyclization reactions. The principles of entropically-driven ring-opening polymerization (ED-ROP) suggest that macrocyclic oligomers formed from such monomers could, in turn, be polymerized to yield high molecular weight polymers under specific catalytic conditions.

Applications in Materials Science

The unique electronic and structural features of this compound make it a compelling candidate for the development of novel organic materials with advanced functionalities.

Development of Optoelectronic Materials and Conjugated Polymers

The aryl-ethynyl linkage is a fundamental unit in the design of conjugated polymers for optoelectronic applications. The ethynylene spacer helps to maintain planarity in the polymer backbone, which facilitates π-electron delocalization and enhances charge carrier mobility. This compound can be readily incorporated into polymer backbones via Sonogashira polycondensation with various dihaloaromatic comonomers.

The methoxy (B1213986) group acts as an electron-donating group, which can be used to tune the electronic energy levels (HOMO/LUMO) of the resulting polymer. This tuning is critical for optimizing the performance of organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). The aldehyde group offers a site for post-polymerization modification, allowing for the attachment of other functional groups to further refine the polymer's properties.

Integration into Non-Fullerene Acceptor Frameworks

In the field of organic solar cells, non-fullerene acceptors (NFAs) have become a major focus due to their tunable absorption profiles and energy levels. Many high-performance NFAs are based on an Acceptor-Donor-Acceptor (A-D-A) architecture. The structure of this compound contains both an electron-withdrawing group (aldehyde) and a π-conjugated system that can be tailored, making it a potential building block for NFA synthesis.

While not a complete NFA on its own, it can be chemically modified and incorporated as a key fragment, for example, as an end-capping group. The aldehyde can be condensed with electron-deficient nuclei (like indanedione derivatives) to form a potent acceptor end-group, which can then be attached to a donor core via reactions involving the ethynyl moiety. The presence of the methoxy group can help to raise the LUMO energy level of the final NFA, which is a common strategy to increase the open-circuit voltage (Voc) of the corresponding solar cell device.

Modulation of Polymer Properties (e.g., thermal stability, mechanical strength)

The incorporation of arylacetylene units into polymer backbones is a well-established strategy for enhancing thermal stability. Polymers containing the this compound moiety are expected to exhibit high thermal resistance. At elevated temperatures, the ethynyl groups can undergo thermal crosslinking reactions, forming a rigid, networked structure that resists thermal degradation. This process can significantly increase the char yield and the operational temperature range of the material.

The rigid nature of the aromatic ring and the ethynyl linker also contributes to the mechanical strength and modulus of the resulting polymers. By controlling the concentration of this monomer in a copolymer, material scientists can modulate the final properties of the polymer, balancing thermal and mechanical robustness with other desired characteristics like solubility and processability.

| Property | Influence of this compound Moiety |

| Thermal Stability | Increased due to potential for thermal crosslinking of ethynyl groups and rigid backbone. |

| Mechanical Strength | Enhanced due to the rigid aryl-alkyne structure contributing to a higher modulus. |

| Optoelectronic Properties | Tunable HOMO/LUMO levels via the electron-donating methoxy group and extended π-conjugation. |

| Solubility & Processability | Can be balanced by copolymerization with more flexible or solubilizing monomers. |

Chemical Biology and Bioconjugation Strategies

The unique combination of the aldehyde and terminal alkyne groups in this compound allows for selective and orthogonal chemical modifications of biomolecules. This dual functionality is particularly advantageous in chemical biology for the site-specific labeling and manipulation of peptides, proteins, and other biological macromolecules.

N-Terminal Selective Modification of Peptides and Proteins using Ethynylbenzaldehydes

The selective functionalization of the N-terminus of peptides and proteins is a powerful strategy for creating well-defined bioconjugates. Ethynylbenzaldehydes, including this compound, are key reagents in achieving this selectivity through reductive alkylation. This method offers a highly efficient and regioselective modification of the α-amino group at the N-terminus over the ε-amino groups of lysine (B10760008) residues.

The reaction proceeds under mild, slightly acidic conditions (pH ~6), where the aldehyde group of the ethynylbenzaldehyde reacts with the N-terminal amine to form a Schiff base. This intermediate is then selectively reduced, often using a mild reducing agent like sodium cyanoborohydride, to yield a stable secondary amine linkage. This approach has been shown to achieve excellent N-terminal selectivity (>99:1) for a wide range of peptides. nih.govorganic-chemistry.org

The ethynyl group introduced through this method serves as a bioorthogonal handle. This alkyne moiety can then be used for further modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of various probes such as fluorophores, biotin (B1667282) tags, or drug molecules. organic-chemistry.org This two-step strategy enables the site-specific labeling of proteins for imaging, purification, and functional studies. For instance, insulin (B600854) has been successfully modified at its N-terminus using this technique, and subsequent conjugation with a fluorophore allowed for the study of its cellular uptake. nih.govnih.gov

A significant advantage of reductive alkylation over other modification methods like acylation is the preservation of the positive charge at the N-terminus, which can be crucial for maintaining the biological activity of the protein. nih.govorganic-chemistry.org Studies with insulin have demonstrated that N-terminal modification via reductive alkylation resulted in a five-fold higher bioactivity compared to acylation. nih.govorganic-chemistry.org

Table 1: N-Terminal Modification of Peptides with Benzaldehyde (B42025) Derivatives

| N-Terminal Amino Acid | Conversion (%) |

| Alanine | >95 |

| Arginine | >95 |

| Asparagine | >95 |

| Aspartic Acid | >95 |

| Glycine | >95 |

| Histidine | >95 |

| Isoleucine | >95 |

| Leucine | >95 |

| Lysine | >95 |

| Methionine | >95 |

| Phenylalanine | >95 |

| Proline | >95 |

| Serine | >95 |

| Threonine | >95 |

| Tryptophan | >95 |

| Tyrosine | >95 |

| Valine | >95 |

| Glutamine | >95 |

| Glutamic Acid | >95 |

| Data based on the modification of a library of unprotected peptides with benzaldehyde at pH 6.1. nih.govorganic-chemistry.org |

Scaffold for Probing Biological Interactions and Modulating Enzyme Activity

While direct studies on the use of this compound as a probe for biological interactions or an enzyme modulator are not extensively reported, its structural motifs are present in compounds with known biological activities. The 4-methoxybenzaldehyde (B44291) core is a common feature in various biologically active molecules. For instance, derivatives of the structurally related 3-ethoxy-4-methoxybenzaldehyde (B45797) have been investigated for their potential role in neuroinflammatory diseases.

Furthermore, the general class of substituted benzaldehydes is of significant interest in medicinal chemistry. The aldehyde group can act as a hydrogen bond acceptor or form reversible covalent bonds with active site residues in enzymes, leading to modulation of their activity. The ethynyl group offers a site for further chemical elaboration, allowing for the generation of a library of derivatives to probe structure-activity relationships (SAR).

The core structure of this compound can, therefore, be considered a valuable starting point for the design of novel probes and enzyme inhibitors. The methoxy group at the 4-position and the ethynyl group at the 3-position can be systematically varied to optimize binding affinity and selectivity for a target protein.

Synthesis of Novel Indazole Derivatives and Related Ring Systems

The indazole nucleus is a prominent scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of pharmacological activities. The presence of the ortho-alkynylbenzaldehyde functionality in this compound makes it a suitable precursor for the synthesis of 3-substituted indazole derivatives.

A recently developed synthetic route involves the visible-light-mediated reaction of 2-(ethynyl)aryltriazenes, which can be prepared from the corresponding 2-ethynylbenzaldehydes. In this method, the 2-(ethynyl)aryltriazene undergoes an intramolecular oxidation and cyclization in the presence of an arylsulfinic acid to yield a 2H-indazole-3-carbaldehyde. organic-chemistry.org This reaction proceeds under mild conditions and offers a direct pathway to functionalized indazoles.

Applying this strategy to this compound would first involve its conversion to the corresponding 2-(ethynyl)aryltriazene. Subsequent treatment with an arylsulfinic acid under visible light irradiation would be expected to yield a 6-methoxy-2H-indazole-3-carbaldehyde derivative. The resulting indazole-3-carbaldehyde is a versatile intermediate that can be further elaborated to a wide array of novel indazole derivatives through standard chemical transformations of the aldehyde group.

Design and Synthesis of Organic Chromofluorescent Sensors

The development of chromofluorescent sensors for the detection of biologically and environmentally important species is a rapidly growing field. The structural features of this compound make it an attractive candidate for the design of such sensors.

The extended π-conjugated system, encompassing the benzene (B151609) ring, the aldehyde, and the ethynyl group, forms the basis of a potential chromophore and fluorophore. The aldehyde group can serve as a recognition site for specific analytes, such as metal ions or nucleophilic species. Upon binding of an analyte to the aldehyde, the electronic properties of the conjugated system would be altered, leading to a detectable change in the absorption (color) or emission (fluorescence) properties of the molecule.

Furthermore, the terminal ethynyl group provides a convenient handle for tuning the photophysical properties of the sensor or for its immobilization onto a solid support. For example, the alkyne can be coupled with other fluorophores or quenching units using click chemistry to construct more complex sensor architectures, such as Förster Resonance Energy Transfer (FRET) based sensors. The versatility of the ethynyl group allows for the systematic modification of the sensor's structure to optimize its selectivity and sensitivity for a target analyte.

While the direct application of this compound as a chromofluorescent sensor has not been extensively explored, its inherent structural and electronic properties suggest significant potential in this area.

Emerging Research Directions and Future Outlook for 3 Ethynyl 4 Methoxybenzaldehyde

Development of Stereoselective and Enantioselective Transformations

The creation of chiral molecules with high precision is a cornerstone of modern drug discovery and materials science. For 3-ethynyl-4-methoxybenzaldehyde, future research will likely focus on developing stereoselective and enantioselective reactions that target its reactive functionalities. The aldehyde group can undergo a variety of asymmetric transformations, such as aldol (B89426) additions, Henry reactions, and reductive aminations, using chiral catalysts or auxiliaries to control the formation of new stereocenters. Similarly, the ethynyl (B1212043) group is amenable to asymmetric additions, cyclizations, and metal-catalyzed cross-coupling reactions.

A significant area of exploration will be the development of catalytic systems that can achieve high levels of stereocontrol in reactions involving either the aldehyde or the ethynyl group, or even both simultaneously. For instance, chiral organocatalysts, such as prolinol derivatives, have been successfully employed in the enantioselective α-amination of aldehydes in continuous flow systems. nih.gov Adapting such methodologies to this compound could provide access to a wide range of chiral propargylamines, which are valuable intermediates in medicinal chemistry.

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of large compound libraries has driven the adoption of automated and high-throughput synthesis platforms in the pharmaceutical and materials science industries. The physical and chemical properties of this compound make it a suitable candidate for such automated workflows. Its potential for use in automated systems is highlighted by the development of one-pot, multi-step procedures for the synthesis of substituted benzaldehydes, which can be adapted for high-throughput screening. acs.orgnih.govresearchgate.net

Future efforts will likely involve the integration of reactions involving this compound into automated platforms to accelerate the discovery of new bioactive molecules and functional materials. These platforms can facilitate the rapid optimization of reaction conditions and the exploration of a wide range of reaction partners, significantly reducing the time and resources required for compound library generation. google.com

Advanced Computational Modeling for Predictive Synthesis and Property Optimization

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the design of molecules with desired properties. For this compound, computational modeling can play a crucial role in several areas. Quantum chemical methods can be used to predict the regioselectivity and stereoselectivity of reactions involving the ethynyl and aldehyde groups, guiding the design of more efficient and selective synthetic routes. paperswithcode.com

Furthermore, computational models can be employed to predict the physicochemical and biological properties of derivatives synthesized from this compound. This predictive capability can help prioritize synthetic targets and accelerate the discovery of new drug candidates and materials with optimized performance. The development of computational tools like RegioSQM, which predicts the regioselectivity of C-H functionalization reactions, exemplifies the potential of computational chemistry to guide synthetic efforts. paperswithcode.com

Exploration of Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. vapourtec.comeuropa.eu The application of flow chemistry to the synthesis and transformation of this compound represents a significant area for future research.

Continuous flow processes can enable the safe handling of potentially hazardous reagents and intermediates, which is particularly relevant for reactions involving the high-energy ethynyl group. europa.eu Moreover, flow reactors can facilitate precise control over reaction parameters, leading to improved yields and selectivities. acs.org The successful application of flow chemistry to the synthesis of various aldehydes and their derivatives, including the α-bromination of aldehydes and the synthesis of 2-aminothiazoles, demonstrates the potential of this technology for transformations involving this compound. nih.govacs.org The development of continuous manufacturing processes for this compound and its derivatives could lead to more efficient, cost-effective, and sustainable production on an industrial scale. europa.eugoogle.com

Design of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are increasingly influencing synthetic route design. rjpn.orgrjpn.org Future research on this compound will undoubtedly focus on the development of more sustainable and environmentally friendly synthetic protocols. This includes the use of greener solvents, renewable starting materials, and catalytic methods that reduce waste and energy consumption. rjpn.orgmisericordia.edursc.org

For instance, the oxidation of benzaldehyde (B42025) derivatives using atmospheric oxygen and organic catalysts in solvent-free conditions represents a green alternative to traditional methods that use harmful heavy metal oxidants. misericordia.edu Similarly, the use of water as a reaction medium, as demonstrated in the synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797), avoids the use of volatile organic solvents. google.com The development of one-pot procedures and the use of biocatalysis are other promising avenues for creating more sustainable synthetic routes to and from this compound. acs.orgnih.govresearchgate.netnih.gov

Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs), in which three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials, are highly efficient and atom-economical transformations. beilstein-journals.orgmdpi.com The presence of both an aldehyde and an ethynyl group makes this compound an ideal substrate for the development of novel MCRs.

For example, the aldehyde functionality can participate in well-established MCRs like the Ugi and Passerini reactions, while the ethynyl group can be involved in various cycloaddition and coupling reactions. The combination of these reactive sites in one molecule opens up possibilities for designing novel cascade reactions, where the product of an initial reaction involving one functional group undergoes a subsequent transformation involving the other. A three-component halo aldol reaction involving α,β-acetylenic ketones has been developed, showcasing the potential for activating the ethynyl group for subsequent C-C bond formation. nih.gov Research in this area could lead to the rapid and efficient synthesis of complex molecular scaffolds with potential applications in drug discovery and materials science.

Table of Referenced Research Findings

| Research Area | Key Finding | Relevant Compound(s) |

| Stereoselective Transformations | Solid-supported prolyl-peptide can be used as a chiral organocatalyst for the enantioselective α-amination of aldehydes. nih.gov | Aldehydes, Dibenzyl azodicarboxylate |

| Automated Synthesis | One-pot reduction/cross-coupling procedures allow for the rapid synthesis of functionalized benzaldehydes. acs.orgnih.govresearchgate.net | Weinreb amides, Organolithium reagents |

| Computational Modeling | RegioSQM, a computational tool, can predict the regioselectivity of C-H functionalization reactions. paperswithcode.com | N/A |

| Flow Chemistry | Continuous flow protocols for the α-bromination of aldehydes demonstrate improved efficiency and selectivity. acs.org | Aldehydes, Bromine |

| Sustainable Synthesis | Atmospheric oxygen and N-heterocyclic carbenes can be used for the green oxidation of benzaldehydes to carboxylic acids. misericordia.edu | Benzaldehyde, N-heterocyclic carbenes |

| Multi-Component Reactions | The Ugi four-component reaction can be used to synthesize diverse molecular scaffolds. beilstein-journals.org | Isatins, Isocyanides, Amines, Carboxylic acids |

Q & A

Q. What synthetic methodologies are effective for preparing 3-Ethynyl-4-methoxybenzaldehyde in laboratory settings?

A common approach involves introducing the ethynyl group to a pre-functionalized benzaldehyde scaffold. For example:

- Step 1 : Start with 4-methoxybenzaldehyde derivatives (e.g., 3-bromo-4-methoxybenzaldehyde).

- Step 2 : Use a Sonogashira coupling reaction with terminal alkynes (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst (Pd(PPh₃)₄) and copper iodide (CuI) to form the ethynyl group .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via TLC or HPLC .

- Key Considerations : Maintain inert conditions (N₂/Ar) to prevent aldehyde oxidation. Monitor reaction progress using GC-MS or NMR .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Expect signals for the aldehyde proton (~10 ppm), aromatic protons (6.5–8.5 ppm), and methoxy group (~3.8 ppm). Ethynyl protons (if terminal) appear as a singlet near 2.5–3.5 ppm .

- ¹³C NMR : Aldehyde carbon (~190 ppm), ethynyl carbons (70–90 ppm for sp-hybridized carbons), and methoxy carbon (~55 ppm) .

- IR Spectroscopy : Strong C≡C stretch (~2100 cm⁻¹) and aldehyde C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z corresponding to C₁₀H₈O₂ (calculated: 160.05). Fragmentation patterns should confirm the ethynyl and methoxy substituents .

Q. What are the solubility and stability considerations for handling this compound?

-

Solubility :

Solvent Solubility (mg/mL) Ethanol >50 (freely soluble) DCM/THF >100 Water <1 (poor solubility) -

Stability :

- Store under inert gas at –20°C to prevent aldehyde oxidation .

- Avoid prolonged exposure to light or moisture, which may degrade the ethynyl group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ethynyl group’s LUMO may favor nucleophilic attack in Pd-catalyzed couplings .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize catalytic efficiency .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates measured via UV-Vis or NMR) .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for reaction pathways?

- Case Study : If DFT predicts ethynyl group participation in a reaction, but experimental yields are low:

- Hypothesis : Competing side reactions (e.g., aldehyde oxidation or ethynyl dimerization).

- Testing :

Use radical scavengers (e.g., TEMPO) to inhibit oxidation .

Q. What design considerations are critical when incorporating this compound into multi-step syntheses?

- Protection Strategies :

- Compatibility : Ensure downstream reactions (e.g., cycloadditions) tolerate the ethynyl group’s high reactivity. Pre-screen conditions with model compounds .

- Scalability : Optimize purification steps (e.g., switch from column chromatography to crystallization for larger batches) .

Data Contradiction Analysis

Q. How to address discrepancies in reported spectroscopic data for this compound?

- Scenario : Conflicting ¹H NMR shifts for the ethynyl proton.

- Root Cause : Solvent polarity or concentration effects.

- Resolution :

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Hazards : Irritant (eyes/skin), potential sensitizer.

- Precautions :

- Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles) .

- Store separately from strong oxidizers (e.g., peroxides) .

- Emergency Measures :

- Skin contact: Wash with soap/water for 15 minutes .

- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.